molecular formula C10H14N2O B13071726 2-(Pyridin-4-yl)oxan-3-amine

2-(Pyridin-4-yl)oxan-3-amine

Cat. No.: B13071726
M. Wt: 178.23 g/mol
InChI Key: HCFJJELKYFVCQU-UHFFFAOYSA-N
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Description

2-(Pyridin-4-yl)oxan-3-amine is an organic compound with the molecular formula C10H14N2O It is a heterocyclic compound containing both a pyridine ring and an oxane (tetrahydropyran) ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Pyridin-4-yl)oxan-3-amine can be achieved through several synthetic routes. One common method involves the reaction of pyridine derivatives with oxane derivatives under specific conditions. For example, the reaction of 4-bromopyridine with tetrahydropyran-3-amine in the presence of a palladium catalyst can yield this compound .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography, can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

2-(Pyridin-4-yl)oxan-3-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield pyridine N-oxides, while substitution reactions can introduce various functional groups onto the pyridine ring .

Scientific Research Applications

2-(Pyridin-4-yl)oxan-3-amine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.

    Industry: It is used in the development of advanced materials, such as polymers and catalysts

Mechanism of Action

The mechanism of action of 2-(Pyridin-4-yl)oxan-3-amine involves its interaction with specific molecular targets and pathways. In medicinal chemistry, it may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(Pyridin-4-yl)oxan-3-amine is unique due to the presence of both the pyridine and oxane rings, which confer distinct chemical and physical properties.

Properties

Molecular Formula

C10H14N2O

Molecular Weight

178.23 g/mol

IUPAC Name

2-pyridin-4-yloxan-3-amine

InChI

InChI=1S/C10H14N2O/c11-9-2-1-7-13-10(9)8-3-5-12-6-4-8/h3-6,9-10H,1-2,7,11H2

InChI Key

HCFJJELKYFVCQU-UHFFFAOYSA-N

Canonical SMILES

C1CC(C(OC1)C2=CC=NC=C2)N

Origin of Product

United States

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